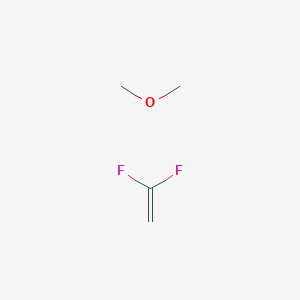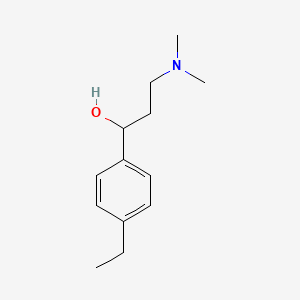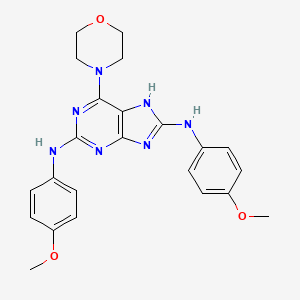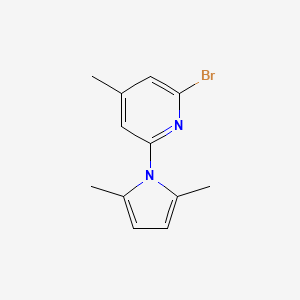
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a chemical compound with the molecular formula C11H11N2Br It is a brominated pyridine derivative that features a pyrrole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of a precursor pyridine compound. One common method involves the reaction of 2,5-dimethylpyrrole with 2,6-dibromo-4-methylpyridine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated pyridine derivative, while oxidation can produce a pyridine with additional oxygen-containing functional groups.
Scientific Research Applications
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetamide
Uniqueness
2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the presence of both a bromine atom and a dimethyl-substituted pyrrole ring. This combination of functional groups imparts specific chemical reactivity and potential for diverse applications that may not be shared by similar compounds.
Properties
CAS No. |
771530-89-3 |
|---|---|
Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
2-bromo-6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-11(13)14-12(7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 |
InChI Key |
UPKZQRDTGPBVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC(=C2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)
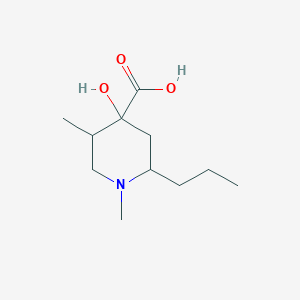

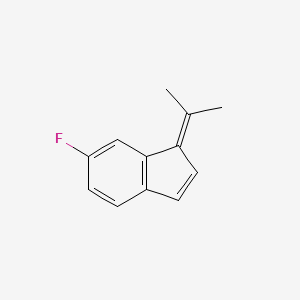
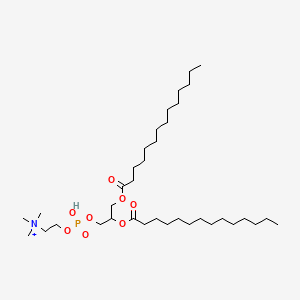
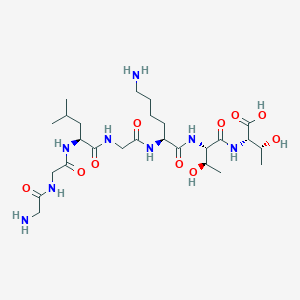
![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
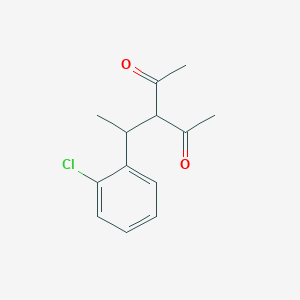
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)

![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
